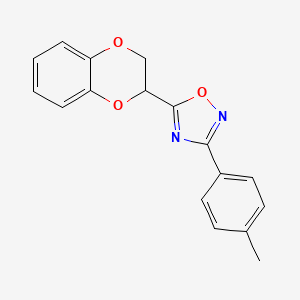

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11-6-8-12(9-7-11)16-18-17(22-19-16)15-10-20-13-4-2-3-5-14(13)21-15/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBIEGAOLOQCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3COC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Coupling of the Two Rings: The final step involves coupling the benzodioxin and oxadiazole rings through a condensation reaction, often facilitated by catalysts or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOCH₃).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced heterocycles.

Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds similar to 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Assay

In vitro studies demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against glioblastoma cell lines. The mechanism involved apoptosis induction and DNA damage in cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | LN229 | 12.5 | Apoptosis |

| 5b | U87 | 10.0 | DNA Damage |

Antidiabetic Properties

Another promising application of this compound is its potential role in managing diabetes. Research indicates that oxadiazole derivatives can lower glucose levels significantly in diabetic models.

Case Study: Drosophila Model

In vivo studies using genetically modified Drosophila melanogaster demonstrated that specific oxadiazole compounds effectively reduced glucose levels and improved insulin sensitivity .

| Compound | Model | Glucose Reduction (%) |

|---|---|---|

| 5d | Drosophila | 25 |

| 5f | Drosophila | 30 |

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been extensively studied. Compounds derived from this class showed effectiveness against various bacterial strains.

Case Study: Antimicrobial Screening

A series of synthesized oxadiazoles were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, suggesting their potential as therapeutic agents .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5g | Staphylococcus aureus | 15 |

| 5h | Escherichia coli | 18 |

Neuroprotective Effects

Emerging research suggests that certain oxadiazoles may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

Studies on animal models have shown that oxadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis .

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogs: Heterocycle Variations

Table 1: Comparison of Heterocyclic Analogs

Key Observations :

- Heteroatom Position : The 1,2,4-oxadiazole (target compound) vs. 1,2,3-thiadiazole (3d) alters electronic properties; sulfur in thiadiazoles increases lipophilicity but reduces metabolic stability compared to oxygen .

- Bicyclic Systems : Benzodioxin (two oxygen atoms) in the target compound vs. benzoxazine (oxygen and nitrogen) in analogs like 10a-f may influence hydrogen-bonding capacity and bioavailability.

Functional Analogs: Substituent and Bioactivity Comparisons

Table 2: Substituent and Bioactivity Comparison

Key Observations :

- Biological Activity : While direct data for the target compound is lacking, benzodioxin-containing analogs (e.g., TD-1) show hemoglobin modulation , and oxadiazole-benzoxazine hybrids exhibit antimicrobial activity .

Key Observations :

- The target compound’s synthesis likely parallels methods for 5-aryloxy-thiadiazoles or oxadiazole-benzoxazine hybrids , but the benzodioxin group may complicate coupling efficiency due to steric effects.

- Acetylenic oxadiazoles require harsh conditions (liquid ammonia, -70°C) and face low yields, highlighting the stability advantage of non-acetylenic derivatives like the target compound .

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities. This oxadiazole derivative is characterized by its unique structural features, which may contribute to its pharmacological properties. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound involves several steps. The starting material is typically 2,3-dihydrobenzo[1,4]dioxin-6-amine, which is reacted with various reagents to form the final oxadiazole structure. For instance, reactions with acyl chlorides and hydrazides are common in producing substituted oxadiazoles. The general reaction pathway can be summarized as follows:

- Formation of Benzodioxin Intermediate :

- React 2,3-dihydrobenzo[1,4]dioxin with suitable acyl chlorides in the presence of a base.

- Cyclization to Oxadiazole :

- Treat the intermediate with hydrazine derivatives under acidic conditions to facilitate cyclization.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In studies assessing their efficacy against various bacterial strains, compounds similar to this compound have shown promising results:

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| 5a | Xanthomonas oryzae | 68.6 |

| 5b | Xanthomonas axonopodis | 62.3 |

These results suggest that the presence of the oxadiazole ring enhances antibacterial activity compared to traditional antibiotics .

Anticancer Potential

The anticancer potential of oxadiazoles has been widely studied. In vitro assays have demonstrated that certain derivatives can inhibit cancer cell proliferation:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.0 |

| Another Oxadiazole Derivative | HeLa (Cervical) | 12.5 |

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. For example:

| Enzyme | Inhibitor Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibitor | 10.0 |

| α-glucosidase | Non-competitive Inhibitor | 8.0 |

These results indicate that it may be beneficial in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus due to its ability to inhibit key enzymes involved in these diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with DNA : Some studies suggest that oxadiazoles can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Binding : The compound's ability to bind to specific enzymes inhibits their function, leading to reduced metabolic activity in target cells.

- Cell Membrane Disruption : Antimicrobial activity may involve disruption of bacterial cell membranes through interactions with lipid bilayers.

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

- A study involving mice models demonstrated that treatment with similar oxadiazole compounds resulted in significant tumor reduction compared to control groups.

- Clinical evaluations have suggested that these compounds may reduce blood glucose levels in diabetic models by inhibiting α-glucosidase activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves cyclization reactions between precursors such as nitriles and hydroxylamine derivatives under reflux conditions. For example, analogous oxadiazole syntheses use ethanol as a solvent with glacial acetic acid as a catalyst, followed by reflux for 4–6 hours and vacuum filtration to isolate the product . Yield optimization depends on solvent polarity, reaction temperature, and stoichiometric ratios of reactants. Computational tools (e.g., DFT) can predict favorable reaction pathways and intermediate stability .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR : - and -NMR to identify proton environments and carbon frameworks, focusing on oxadiazole ring signals (~160–170 ppm for carbonyl carbons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .

Q. What preliminary biological activities have been reported for 1,2,4-oxadiazole derivatives, and how are these assays designed?

- Methodological Answer : Oxadiazoles are screened for antimicrobial, anticancer, or enzyme-modulating activity. Assays include:

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases.

- Controls: Use reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Dose-response curves are analyzed via nonlinear regression .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms or spectroscopic data?

- Methodological Answer : Contradictions in data (e.g., unexpected regioselectivity in triflic acid reactions) can be addressed by:

- DFT Calculations : Modeling transition states and intermediates to identify energetically favorable pathways .

- Molecular Dynamics : Simulating solvent effects or steric hindrance in bulky substituents.

- Cross-Validation : Comparing computational predictions with experimental NMR/IR data to refine mechanistic hypotheses .

Q. What strategies are effective for optimizing reaction conditions in superelectrophilic transformations of oxadiazoles?

- Methodological Answer : Superelectrophilic reactions (e.g., with triflic acid) require:

- Acid Strength : Neat triflic acid (TfOH) at room temperature for regioselective hydroarylation.

- Substrate Design : Electron-withdrawing groups on the oxadiazole ring enhance electrophilicity.

- Kinetic Monitoring : In situ FTIR or HPLC to track reaction progress and minimize side products .

Q. How can researchers integrate theoretical frameworks into the study of oxadiazole bioactivity?

- Methodological Answer : Link experimental findings to conceptual models:

- Structure-Activity Relationships (SAR) : Use quantum mechanical descriptors (e.g., HOMO/LUMO energies) to correlate electronic properties with biological activity.

- Therapeutic Hypotheses : Align enzyme inhibition data with disease pathways (e.g., Alzheimer’s targeting acetylcholinesterase).

- Guiding Principle : Design experiments based on prior SAR studies of analogous benzodioxin or oxadiazole derivatives .

Q. What experimental designs are robust for assessing environmental or metabolic stability of this compound?

- Methodological Answer : Adopt hierarchical designs inspired by environmental chemistry studies:

- Abiotic Stability : Hydrolytic degradation under varying pH (e.g., pH 3–10) and UV exposure.

- Biotic Stability : Incubation with liver microsomes or soil microbiota to simulate metabolism.

- Analytical Workflow : LC-MS/MS for metabolite identification and half-life () calculations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls.

Purity Verification : Use HPLC (>95% purity) to exclude impurities as confounding factors.

Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify trends or outliers .

Methodological Tables

| Key Reaction Parameters for Oxadiazole Synthesis |

|---|

| Solvent: Ethanol (absolute) |

| Catalyst: Glacial acetic acid (5 drops) |

| Temperature: Reflux (~78°C) |

| Reaction Time: 4–6 hours |

| Workup: Vacuum filtration |

| Computational Tools for Mechanism Elucidation |

|---|

| DFT (B3LYP/6-31G*) |

| Molecular Dynamics (AMBER force field) |

| Docking Simulations (AutoDock Vina) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.